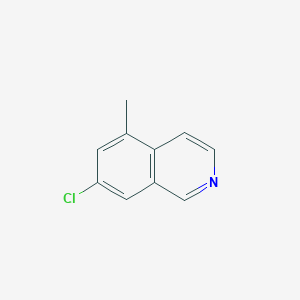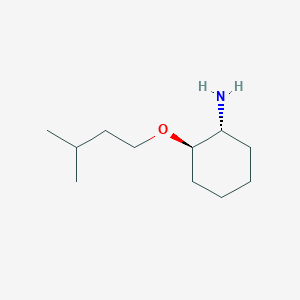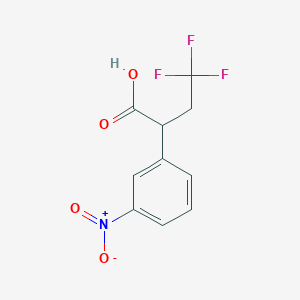
4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid is a fluorinated organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-nitrobenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory-scale preparations, with optimizations for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of 4,4,4-trifluoro-2-(3-aminophenyl)butanoic acid.
Reduction: Formation of 4,4,4-trifluoro-2-(3-nitrophenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the trifluoromethyl and nitrophenyl groups. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
- 4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid
- 4,4,4-Trifluoro-3-oxo-2-butanone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness: 4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propriétés
Formule moléculaire |
C10H8F3NO4 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-(3-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)5-8(9(15)16)6-2-1-3-7(4-6)14(17)18/h1-4,8H,5H2,(H,15,16) |
Clé InChI |
BVSJAAZYJJIUSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


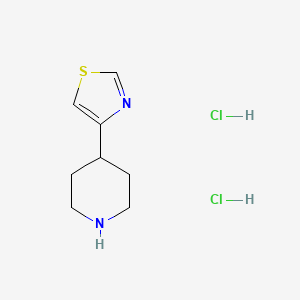
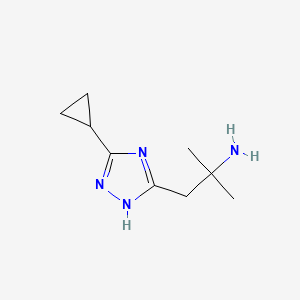

![6-Oxaspiro[4.6]undec-8-ene-2-carbonitrile](/img/structure/B13234348.png)

![3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)


![2-[4-(Benzyloxy)phenyl]-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13234374.png)

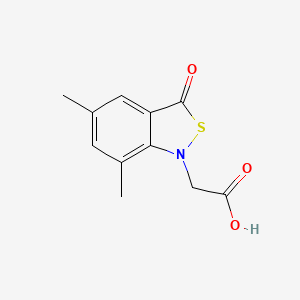
![Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)
